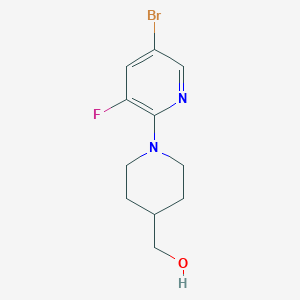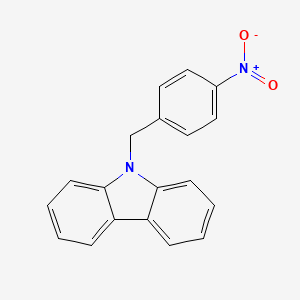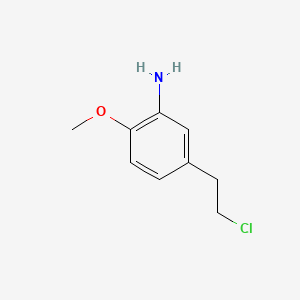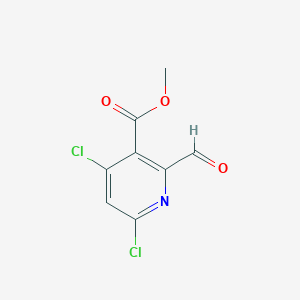![molecular formula C9H8BrN3O2 B15365283 Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B15365283.png)
Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate is a chemical compound belonging to the class of imidazo[1,5-a]pyridines, which are characterized by their fused bicyclic structure containing nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate typically involves multiple steps, starting with the formation of the imidazo[1,5-a]pyridine core. One common approach is the condensation of appropriate precursors, such as aminopyridines and bromo-substituted compounds, under specific reaction conditions. The reaction may require the use of catalysts and solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated systems to ensure consistency and efficiency. The choice of reagents, reaction conditions, and purification methods are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents. Its ability to interact with various biological targets makes it a candidate for further research in medicinal chemistry.
Medicine: The compound has been investigated for its potential antituberculosis and anticancer properties. Its derivatives are being studied for their efficacy in treating infectious diseases and cancer.
Industry: In the industrial sector, this compound is used in the production of materials with specific properties, such as polymers and coatings. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism by which Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific derivatives involved.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-bromoimidazo[1,5-a]pyridine-8-carboxylate: This compound is structurally similar but lacks the amino group at the 5-position.
Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate: This compound has a different substitution pattern on the pyridine ring.
Uniqueness: Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. Its unique structure allows for diverse applications in scientific research and industry.
Eigenschaften
Molekularformel |
C9H8BrN3O2 |
|---|---|
Molekulargewicht |
270.08 g/mol |
IUPAC-Name |
methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-15-9(14)5-2-6(10)7-3-12-4-13(7)8(5)11/h2-4H,11H2,1H3 |
InChI-Schlüssel |
BWUUWOJNRKSOAL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(N2C=NC=C2C(=C1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(2-Fluorobenzyl)-6-bromo-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8h)-one](/img/structure/B15365204.png)
![Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]-](/img/structure/B15365209.png)


![n-[2-(2-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B15365234.png)
![1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol](/img/structure/B15365240.png)
![Silane, trimethyl[2-(phenylmethoxy)ethoxy]-](/img/structure/B15365250.png)




![5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B15365288.png)

